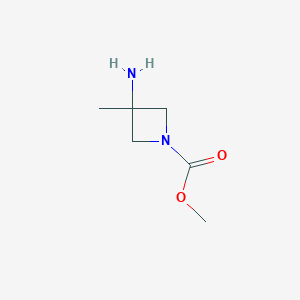
Methyl (2S,3S)-2-benzamido-3-phenylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S,3S)-2-benzamido-3-phenylbutanoate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a benzamido group and a phenyl group attached to a butanoate backbone, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Amino Acid Derivative Synthesis
Starting Materials: L-phenylalanine, benzoyl chloride, methanol.
Reaction Conditions: The synthesis typically involves the protection of the amino group of L-phenylalanine, followed by esterification with methanol in the presence of an acid catalyst. The benzoyl group is then introduced using benzoyl chloride under basic conditions.
-
Industrial Production Methods
Large-Scale Synthesis: Industrial production may involve continuous flow reactors to ensure consistent quality and yield. The process includes the same steps as laboratory synthesis but optimized for scale, including the use of automated systems for reagent addition and temperature control.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Conditions: Typically carried out in acidic or neutral conditions.
Products: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the specific site of oxidation.
-
Reduction
Reagents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Conditions: Usually performed in anhydrous solvents like tetrahydrofuran (THF).
Products: Reduction can convert the ester group to an alcohol or reduce the benzamido group to an amine.
-
Substitution
Reagents: Nucleophiles such as hydroxide ions (OH⁻) or amines.
Conditions: Often carried out in polar solvents like water or dimethyl sulfoxide (DMSO).
Products: Substitution reactions can replace the ester group with other functional groups like amides or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Chiral Intermediates: Methyl (2S,3S)-2-benzamido-3-phenylbutanoate is used as a chiral building block in the synthesis of more complex molecules, particularly in asymmetric synthesis.
Biology
Enzyme Inhibition Studies: This compound is used to study the inhibition of enzymes that interact with benzamido and phenyl groups, providing insights into enzyme-substrate interactions.
Medicine
Drug Development: It serves as a precursor in the synthesis of pharmaceutical agents, especially those targeting neurological and inflammatory pathways.
Industry
Material Science: :
Propiedades
Fórmula molecular |
C18H19NO3 |
|---|---|
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
methyl (2S,3S)-2-benzamido-3-phenylbutanoate |
InChI |
InChI=1S/C18H19NO3/c1-13(14-9-5-3-6-10-14)16(18(21)22-2)19-17(20)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,19,20)/t13-,16-/m0/s1 |
Clave InChI |
JSXFPMYQZNZLNU-BBRMVZONSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)[C@@H](C(=O)OC)NC(=O)C2=CC=CC=C2 |
SMILES canónico |
CC(C1=CC=CC=C1)C(C(=O)OC)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromo-1H-benzo[d]imidazole](/img/structure/B12827410.png)





![2-(1H-imidazol-1-yl)benzo[d]thiazole](/img/structure/B12827459.png)
![N-[(E)-2-chloro-2-(4-chlorophenyl)-1-(piperidine-1-carbonyl)vinyl]benzamide](/img/structure/B12827461.png)
![(4R)-4-[(3S,8S,9S,10S,13R,14S,17R)-1-acetyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12827465.png)
![3,4,6,7-Tetrahydroxy-2-(hydroxymethyl)-8-((E)-3-(4-hydroxyphenyl)acryloyl)-6-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4,4a,6,9b-tetrahydro-2H-pyrano[3,2-b]benzofuran-9(3H)-one](/img/structure/B12827469.png)

![(6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12827475.png)
![N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12827485.png)

